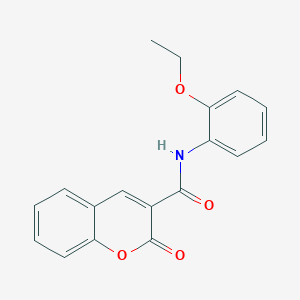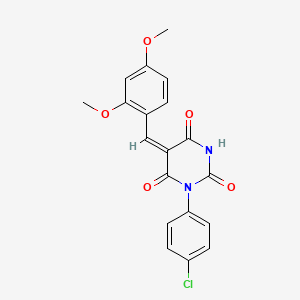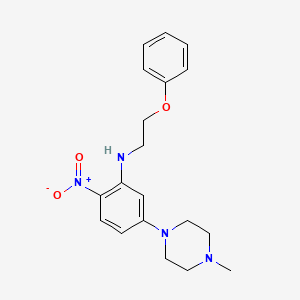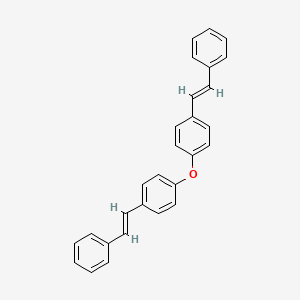![molecular formula C18H18BrClN2O3 B11692814 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(5-Brom-2-hydroxyphenyl)methyliden]-4-(4-Chlor-2-methylphenoxy)butanhydrazid beinhaltet die Kondensationsreaktion zwischen 5-Brom-2-hydroxybenzaldehyd und 4-(4-Chlor-2-methylphenoxy)butanhydrazid. Die Reaktion wird typischerweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt, um die Bildung der Schiff-Base zu ermöglichen. Das Reaktionsgemisch wird dann abgekühlt und das Produkt durch Filtration und Umkristallisation aus Ethanol isoliert, um reine Kristalle zu erhalten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, die Verwendung von Lösungsmitteln und Reagenzien in industrieller Qualität und der Einsatz von Durchflussreaktoren, um Effizienz und Sicherheit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N'-[(E)-(5-Brom-2-hydroxyphenyl)methyliden]-4-(4-Chlor-2-methylphenoxy)butanhydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die phenolische Hydroxylgruppe kann zu einem Chinonderivat oxidiert werden.
Reduktion: Die Imingruppe (C=N) kann zu einem Amin reduziert werden.
Substitution: Die Brom- und Chlorsubstituenten können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOCH₃) oder Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinonderivaten.
Reduktion: Bildung der entsprechenden Amine.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(5-Brom-2-hydroxyphenyl)methyliden]-4-(4-Chlor-2-methylphenoxy)butanhydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und antifungalen Eigenschaften.
Medizin: Untersucht auf sein Potenzial als Antikrebsmittel aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(5-Brom-2-hydroxyphenyl)methyliden]-4-(4-Chlor-2-methylphenoxy)butanhydrazid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann Koordinationskomplexe mit Metallionen bilden, was ihre biologische Aktivität verstärken kann. Sie kann auch mit Enzymen und Proteinen interagieren und deren Funktion möglicherweise hemmen, was zu antimikrobiellen oder antikanzerogenen Wirkungen führt.
Wirkmechanismus
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It can also interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(5-Brom-2-hydroxyphenyl)methyliden]-4-methoxybenzohydrazid
- 4-{[1-(5-Brom-2-hydroxy-3-methoxyphenyl)methyliden]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-on
Einzigartigkeit
Die Kombination dieser Substituenten kann ihre Fähigkeit verbessern, Koordinationskomplexe zu bilden und mit biologischen Zielstrukturen zu interagieren, was sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen macht .
Eigenschaften
Molekularformel |
C18H18BrClN2O3 |
|---|---|
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-(4-chloro-2-methylphenoxy)butanamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-12-9-15(20)5-7-17(12)25-8-2-3-18(24)22-21-11-13-10-14(19)4-6-16(13)23/h4-7,9-11,23H,2-3,8H2,1H3,(H,22,24)/b21-11+ |
InChI-Schlüssel |
NDBFJCPGDVMFJK-SRZZPIQSSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)




![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)

